Enkephalin-met, des-tyr(1)-

概要

説明

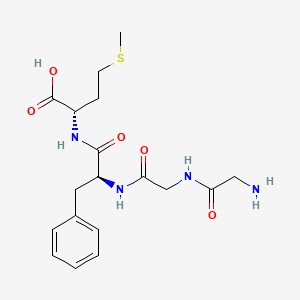

Enkephalin-met, des-tyr(1)-, also known as Gly-Gly-Phe-Met, is a tetrapeptide derived from the endogenous opioid peptide methionine-enkephalin. This compound is significant in the study of pain modulation and opioid receptor interactions. It is a truncated form of methionine-enkephalin, lacking the N-terminal tyrosine residue, which alters its interaction with opioid receptors and its biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Enkephalin-met, des-tyr(1)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Enkephalin-met, des-tyr(1)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

化学反応の分析

Types of Reactions

Enkephalin-met, des-tyr(1)- undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Modified peptide with altered side chains.

科学的研究の応用

Pain Management Research

Enkephalin-met, des-tyr(1)- is primarily studied for its analgesic properties. Research indicates that it effectively modulates pain pathways, making it a promising candidate for developing new analgesics with fewer side effects than traditional opioids .

Case Study:

A study investigated the compound's efficacy in animal models of pain. Results showed significant analgesic effects at lower doses without notable adverse reactions, highlighting its potential for therapeutic use in chronic pain management.

Neuropharmacology

The compound's interaction with the central nervous system is crucial for understanding its effects on opioid receptors. It has been explored for its potential in treating addiction and mood disorders .

Case Study:

In a behavioral study involving rodents, Enkephalin-met, des-tyr(1)- was shown to enhance learning and memory retention while reducing anxiety-like behaviors. These findings suggest its role in neuroprotection and cognitive enhancement .

The compound is utilized in behavioral studies to assess the effects of enkephalins on stress and anxiety responses. These studies contribute to understanding the psychological implications of opioid peptides .

Case Study:

Research demonstrated that administration of Enkephalin-met, des-tyr(1)- in stress models resulted in reduced stress responses and improved coping mechanisms in test subjects .

Drug Development

Due to its unique properties, Enkephalin-met, des-tyr(1)- is being explored for targeted drug delivery systems. This approach aims to enhance treatment efficacy while minimizing side effects associated with conventional opioids .

Molecular Mechanism and Biochemical Properties

Enkephalin-met, des-tyr(1)- interacts with opioid receptors and enkephalinase, influencing various cellular processes including gene expression and metabolism.

Key Molecular Mechanisms:

作用機序

Enkephalin-met, des-tyr(1)- exerts its effects primarily through interaction with opioid receptors, particularly the delta opioid receptors. The absence of the N-terminal tyrosine residue alters its binding affinity and efficacy compared to methionine-enkephalin. This interaction modulates pain perception and can influence other physiological processes, such as immune response and stress regulation .

類似化合物との比較

Similar Compounds

Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met): Full-length peptide with higher affinity for opioid receptors.

Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu): Similar structure but with leucine instead of methionine at the C-terminus.

Met-enkephalin-Arg(6)-Phe(7) (Tyr-Gly-Gly-Phe-Met-Arg-Phe): Extended form with additional amino acids

Uniqueness

Enkephalin-met, des-tyr(1)- is unique due to its truncated structure, which provides insights into the role of the N-terminal tyrosine residue in opioid receptor binding and activity. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides .

生物活性

Enkephalin-met, des-tyr(1)-, also known as Met-enkephalin, is a pentapeptide that plays a significant role in the modulation of pain and various physiological processes through its action on opioid receptors. This article explores its biological activity, mechanisms of action, and implications in research and therapeutic applications.

Overview of Enkephalin-met, des-tyr(1)-

- Chemical Structure : Met-enkephalin consists of five amino acids: Tyr-Gly-Gly-Phe-Met. The "des-tyr(1)" modification indicates the absence of the first tyrosine residue, which influences its receptor binding and biological activity.

- Source : It is derived from the cleavage of proenkephalin, a precursor protein that is processed into various opioid peptides.

Enkephalin-met primarily acts as an agonist at the µ (mu) and δ (delta) opioid receptors. This interaction leads to several downstream effects:

- Analgesic Effects : Met-enkephalin has been shown to produce significant analgesia in various animal models. Its potency is attributed to its ability to inhibit pain pathways in the central nervous system.

- Cellular Effects : The peptide modulates cellular functions by influencing gene expression and signaling pathways. For example, it upregulates cyclin-dependent kinases p16 and p21, which are crucial for cell cycle regulation .

Pharmacokinetics

- Bioavailability : Met-enkephalin exhibits low bioavailability due to rapid metabolism.

- Half-life : The compound has a very short half-life (minutes), necessitating continuous or repeated administration for sustained effects.

- Transport Mechanisms : It crosses the blood-brain barrier through a saturable, carrier-mediated process .

Pain Modulation

Met-enkephalin's role in pain modulation has been extensively studied:

- In laboratory settings, it reduces synaptic potentials in neurons of the anterior cingulate cortex, indicating its effectiveness in altering pain perception .

- Studies have demonstrated that it can hyperpolarize pyramidal neurons by increasing potassium conductance, thereby reducing excitability and pain signaling .

Immunomodulatory Effects

Met-enkephalin also exhibits significant immunomodulatory properties:

- It enhances CD8+ T cell activity and stimulates phagocytosis in macrophages, indicating a potential role in immune response modulation .

- Dual enkephalinase inhibitors (DENKIs) have been developed to enhance the effects of endogenous enkephalins without the adverse side effects typically associated with traditional opioids .

Research Findings and Case Studies

A variety of studies have explored the biological activity of Met-enkephalin:

Case Study: Cancer Therapy

Research indicates that Met-enkephalin may serve as an adjuvant therapy for cancer patients:

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHAJHJQOWBJEG-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388962 | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61370-88-5, 94825-43-1 | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。